4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
The compound “4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It likely contains a morpholine ring, a phenyl ring, and a sulfonyl group attached to a 2,5-difluorophenyl ring .
Molecular Structure Analysis
The molecular structure of “4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine” would likely involve a morpholine ring attached to a phenyl ring via a sulfonyl group, which is also attached to a 2,5-difluorophenyl ring .
Scientific Research Applications
Medicine: Alzheimer’s Disease Treatment
4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine: has been studied for its potential use in treating Alzheimer’s disease. It is a component of the γ-secretase inhibitor MRK-560 , which has shown promise in reducing amyloid plaque deposition in the brain without evidence of Notch-related pathology . This compound could represent a significant advancement in the therapeutic approach to Alzheimer’s disease by potentially slowing or halting the progression of the disease.
Chemistry: Synthesis of Complex Molecules
In the field of chemistry, this compound serves as a building block for the synthesis of various complex molecules. Its sulfonyl and morpholine groups make it a versatile reagent for introducing fluorine atoms into other chemical structures, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .
Materials Science: Development of Novel Materials
The compound’s unique structure is beneficial in materials science for the development of novel materials with specific properties. For example, derivatives of this compound have been used in the synthesis of polymers and coatings that require specific thermal or chemical resistance . The incorporation of the difluorophenyl group can impart these materials with enhanced stability and durability.
Pharmacology: Gamma-Secretase Inhibition
Pharmacologically, 4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine is involved in the inhibition of gamma-secretase, an enzyme critical in the production of β-amyloid peptides implicated in Alzheimer’s disease. The inhibition of this enzyme is a key target for Alzheimer’s disease treatment, and this compound’s role in the development of gamma-secretase inhibitors is of high interest .
Biotechnology: Proteomics Research
In biotechnology, particularly in proteomics research, this compound is used as a proteomics reagent. It can be utilized in the study of protein interactions and functions, as well as in the identification of novel biomarkers for diseases . Its ability to interact with various proteins makes it a valuable tool in the exploration of the proteome.
Environmental Science: Eco-Friendly Synthesis Processes
Lastly, in environmental science, the compound is explored for its role in eco-friendly synthesis processes. The incorporation of fluorine atoms can often be challenging and environmentally taxing; however, the use of this compound provides a more benign alternative for introducing fluorine into other chemicals, which can be beneficial in reducing the environmental impact of chemical manufacturing .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,5-difluorophenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOLSRSXIIQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Difluorophenyl)sulfonyl)-2-phenylmorpholine |
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